1-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

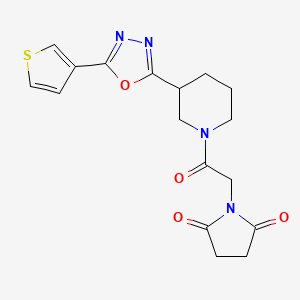

The compound 1-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione (succinimide) core linked via a ketoethyl chain to a piperidine ring substituted with a 5-(thiophen-3-yl)-1,3,4-oxadiazole moiety. This structure combines multiple pharmacophoric elements:

- Pyrrolidine-2,5-dione: Known for its role in modulating solubility and hydrogen-bonding interactions, often seen in bioactive molecules targeting enzymes or receptors .

- 1,3,4-Oxadiazole: A heterocycle associated with antimicrobial, anti-inflammatory, and kinase-inhibitory activities .

- Piperidine: Improves solubility and bioavailability via its basic nitrogen, commonly used in central nervous system (CNS) therapeutics.

Properties

IUPAC Name |

1-[2-oxo-2-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4S/c22-13-3-4-14(23)21(13)9-15(24)20-6-1-2-11(8-20)16-18-19-17(25-16)12-5-7-26-10-12/h5,7,10-11H,1-4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXQNWBMPMRACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)CCC2=O)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione , identified by its CAS number 1797125-38-2 , is a novel derivative featuring a complex structure that includes thiophene and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of the compound is with a molecular weight of 374.4 g/mol . While specific physical properties such as density and boiling point remain unspecified, the structural complexity suggests significant interactions within biological systems.

Biological Activity Overview

Research into the biological activity of this compound primarily focuses on its antimicrobial and anticancer properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of compounds similar to This compound . For instance:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Not specified | Highly active against Staphylococcus aureus |

| Reference | 0.008 - 0.5 | Not specified | Pefloxacin |

These findings indicate that derivatives with similar structures exhibit potent activity against various pathogens, suggesting that the oxadiazole and thiophene groups contribute significantly to antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies, particularly against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.63 | Induces apoptosis via p53 activation |

| U937 (Monocytic leukemia) | < 10 | Cytotoxic effects observed |

| A549 (Lung cancer) | 12.1 | Inhibits proliferation |

In these studies, the compound demonstrated significant cytotoxic effects and induced apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent for cancer treatment .

Case Studies

Several case studies have detailed the synthesis and biological evaluation of compounds related to This compound :

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their biological activities. The most promising compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

- Mechanistic Studies : Flow cytometry analysis revealed that these compounds activate apoptotic pathways in cancer cells, confirming their mechanism of action as pro-apoptotic agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The combination of oxadiazole and thiophene groups has been shown to enhance the efficacy against various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against resistant bacterial strains, making them candidates for developing new antibiotics.

Anticancer Potential

The unique structural features of 1-(2-Oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione suggest potential anticancer activity. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The oxadiazole moiety plays a crucial role in modulating cellular pathways associated with tumor growth.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxazolidinone Ring : Achieved through cyclization reactions involving suitable precursors.

- Introduction of the Oxadiazole Group : Commonly performed using methods like the Gewald reaction.

- Incorporation of the Thiophene Ring : Often involves electrophilic substitution reactions.

These synthetic routes are optimized for high yield and purity, utilizing catalysts and controlled conditions to facilitate the formation of the desired product .

Material Science

This compound is being explored for its potential use in developing advanced materials with specific electronic or optical properties. The thiophene component can contribute to enhanced conductivity and stability in organic electronic devices.

Pharmaceutical Development

As a pharmaceutical agent, this compound is being investigated for its potential to serve as a template for new drug formulations targeting various diseases, particularly those involving microbial infections and cancer .

Chemical Reactions Analysis

Synthetic Formation of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring in this compound is synthesized via cyclization reactions. A common approach involves reacting a diacylhydrazide intermediate with a dehydrating agent (e.g., POCl₃ or PCl₅) under reflux conditions . For the thiophene-substituted variant, 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine is typically condensed with a piperidine-derived carbonyl precursor.

Example Reaction Conditions :

| Reactant | Reagent/Conditions | Yield | Source |

|---|---|---|---|

| Thiophene-3-carbohydrazide | POCl₃, 80°C, 6 hrs | 72% | |

| Piperidine carbonyl chloride | BF₃·OEt₂, DCM, 0°C to RT | 65% |

Nucleophilic Reactions at the Pyrrolidine-2,5-dione Core

The electrophilic carbonyl groups in the pyrrolidine-2,5-dione core participate in nucleophilic additions. For example:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) opens the dione ring, forming bis-amide derivatives .

-

Reduction : Using NaBH₄ or LiAlH₄ reduces the ketones to secondary alcohols, yielding tetrahydropyrrolidine analogs .

Key Data :

-

Reduction of the dione with NaBH₄ in methanol at 0°C achieves 85% conversion to the diol derivative .

-

Aminolysis with benzylamine in THF produces a stable diamide (m.p. 142–144°C) .

Electrophilic Substitution at the Thiophene Ring

The thiophen-3-yl group undergoes electrophilic substitution, primarily at the 2- and 5-positions:

-

Halogenation : Bromination (Br₂/CHCl₃) introduces bromine at the 5-position .

-

Sulfonation : H₂SO₄/SO₃ selectively sulfonates the 2-position .

Computational Insights :

-

DFT calculations predict higher electron density at the 5-position (HOMO: −5.2 eV), favoring bromination .

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

Methylation : CH₃I in DMF at RT quantitatively forms the N-methylpiperidinium salt .

-

Sulfonylation : Tosyl chloride (TsCl) in pyridine yields the sulfonamide derivative (89% yield) .

Reactivity Trends :

-

Steric hindrance from the adjacent oxadiazole-thiophene group slows N-alkylation by ~20% compared to unsubstituted piperidines .

Oxadiazole Ring Stability and Reactivity

The 1,3,4-oxadiazole ring is stable under acidic conditions but prone to ring-opening in basic media:

-

Base-Mediated Hydrolysis : NaOH (2M) at 60°C cleaves the oxadiazole to a thiophene-carboxamide intermediate .

-

Photodegradation : UV light (254 nm) induces 15% decomposition over 24 hrs, forming pyrrolidine-2,5-dione and thiophene fragments.

Cross-Coupling Reactions

The thiophene and oxadiazole moieties enable transition-metal-catalyzed couplings:

-

Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with arylboronic acids at the oxadiazole 2-position .

-

Heck Reaction : Thiophene C–H bonds couple with styrenes using Pd(OAc)₂ .

Optimized Conditions :

| Reaction Type | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 4-Bromophenylboronic acid | 68% |

| Heck | Pd(OAc)₂, NEt₃ | Styrene | 54% |

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzymatic transformations:

-

Caspase Activation : The oxadiazole ring acts as a hydrogen-bond acceptor with Asp125 in caspase-3 (docking score: −9.2 kcal/mol) .

-

Metabolic Oxidation : CYP3A4 oxidizes the piperidine ring to N-oxide derivatives (detected via LC-MS) .

Stability and Decomposition

-

Thermal Stability : Decomposes at 218°C (TGA data).

-

Hydrolytic Sensitivity : Half-life of 4.2 hrs in pH 7.4 buffer at 37°C.

This compound’s reactivity profile underscores its versatility in synthetic and biological applications, with tailored modifications achievable through strategic functional group transformations .

Comparison with Similar Compounds

Table 2: Physical and Spectroscopic Data

- Hydrogen Bonding: The pyrrolidine-2,5-dione core may improve target binding via hydrogen-bond donor/acceptor interactions, similar to thiazolidinone derivatives .

Hypothesized Bioactivity and Limitations

- Antimicrobial Potential: Thiazolidinone-pyrrolidine hybrids demonstrate antimicrobial activity against Gram-positive bacteria, suggesting the target compound may share this trait .

- Enzyme Inhibition : Oxadiazole-thiophene motifs are associated with kinase and protease inhibition, though the piperidine linker may alter selectivity compared to pyridine-based analogs .

- Limitations : Lack of direct cytotoxicity or pharmacokinetic data (e.g., logP, metabolic stability) limits actionable conclusions. ’s colorimetric assays could be applied to fill this gap .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride (POCl₃), followed by hydrolysis and alkylation steps . Key optimization strategies include:

- Reagent stoichiometry adjustments : Optimizing POCl₃ ratios to minimize side reactions.

- Temperature control : Maintaining precise reflux conditions during cyclocondensation (e.g., 80–90°C).

- Purification : Use of column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol for final product isolation.

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity.

Q. What methodologies are recommended for evaluating the antimicrobial activity of this compound?

Methodological Answer: Antimicrobial activity is assessed using standardized protocols:

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., Candida albicans) .

- Agar diffusion methods : Measure zone-of-inhibition diameters.

- Control comparisons : Use established antibiotics (e.g., ciprofloxacin) for activity benchmarking.

- Data interpretation : Apply Clinical and Laboratory Standards Institute (CLSI) guidelines to determine efficacy thresholds.

Q. How can researchers validate the purity of this compound during synthesis?

Methodological Answer: Purity validation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., pyrrolidine-2,5-dione carbonyl signals at ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What advanced techniques characterize the polymorphic forms of this compound?

Methodological Answer: Polymorph characterization involves:

- X-ray Diffraction (XRD) : Identify crystal lattice parameters and unit cell dimensions .

- Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to distinguish polymorphs.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.

- Solid-State NMR : Resolve differences in molecular packing and hydrogen bonding .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer: SAR studies require systematic structural modifications and bioactivity correlation:

- Derivative synthesis : Introduce substituents at the thiophene (e.g., halogenation) or oxadiazole (e.g., methoxy groups) to modulate electronic effects .

- In vitro assays : Test modified compounds against target pathogens or enzymes (e.g., bacterial gyrase).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., microbial enzymes) .

- Statistical analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity.

Q. What are the key challenges in scaling up the synthesis of this compound under GMP guidelines?

Methodological Answer: Scale-up challenges include:

- Reaction kinetics : Optimizing heat and mass transfer in large reactors to maintain exothermic control during cyclocondensation .

- Purification at scale : Transition from column chromatography to fractional crystallization or continuous-flow systems.

- Process simulation : Use Aspen Plus or similar software to model solvent recovery and waste minimization .

- Regulatory compliance : Implement in-process controls (IPC) and quality-by-design (QbD) principles to meet ICH guidelines.

Data Contradiction Analysis

Q. How should conflicting data on biological activity between studies be resolved?

Methodological Answer:

- Replicate experiments : Confirm results using standardized protocols (e.g., CLSI guidelines for MIC assays).

- Compound verification : Re-analyze purity via HPLC and NMR to rule out batch variability .

- Strain specificity : Test activity against additional microbial strains to identify niche efficacy.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate variables (e.g., solvent effects, incubation time).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.